Fenoxycarb
Overview
Description
Fenoxycarb is a carbamate insect growth regulator widely used in agriculture and pest control. It is known for its low toxicity to non-target organisms such as bees, birds, and humans, but it is toxic to fish. Unlike other carbamate insecticides, this compound does not act on the nervous system. Instead, it mimics juvenile hormone, preventing immature insects from reaching maturity .
Mechanism of Action
Target of Action
Fenoxycarb is a juvenile hormone agonist (JHA) . It primarily targets insect growth by mimicking the juvenile hormone . This hormone plays a crucial role in the development and reproduction of insects . This compound also inhibits brassinosteroid action , which regulates plant growth, development, and stress resistance .
Mode of Action
Instead, it prevents immature insects from reaching maturity by mimicking the juvenile hormone . In plants, this compound inhibits dark-induced hypocotyl elongation .
Biochemical Pathways
This compound primarily interacts with SH-groups , likely interfering with glycolysis and the construction of fibrillary proteins like neurofilaments . It also alters the BR-responsive gene expression in plants .
Pharmacokinetics
It’s known that this compound is a polycyclic, non-neurotoxic carbamate . More research is needed to outline its ADME properties and their impact on bioavailability.
Result of Action
In insects, this compound disrupts normal development by reducing the number of oocytes and oogonia . It also causes a substantial decrease in the development of ovaries and reduces the length of ovarioles . In plants, this compound inhibits dark-induced hypocotyl elongation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound quickly dissipates from the aqueous layer and is transferred to the sediment under aerobic conditions . It’s stable to hydrolysis at pH 3–9, and to photolysis when on soil .
Biochemical Analysis
Biochemical Properties
Fenoxycarb plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the juvenile hormone receptors in insects, binding to these receptors and mimicking the natural juvenile hormone. This interaction disrupts the normal hormonal balance, leading to the inhibition of metamorphosis and reproduction. This compound also affects the synthesis of proteins, lipids, and carbohydrates in the gonads of treated insects, leading to a quantitative depletion of these biomolecules .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In insects, this compound disrupts the normal development of ovarian tissue, reducing the number of oocytes and oogonia. It also causes degeneration of ovarian follicle cells, malformed egg chambers, and defective vitellogenesis. These cellular effects result in reduced fertility and impaired reproductive capabilities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with juvenile hormone receptors. By mimicking the natural juvenile hormone, this compound prevents the normal progression of metamorphosis in insects. It inhibits the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates, leading to a disruption in the normal biochemical processes. This compound also affects gene expression by altering the transcription of genes involved in development and reproduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound-treated insects exhibit reduced pulsating movements, tumour-like bulbous masses, and hypertrophy in the germarium region over time. These long-term effects indicate that this compound can have lasting impacts on the development and reproduction of treated insects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At sublethal doses, this compound can effectively disrupt the development and reproduction of insects without causing immediate toxicity. At higher doses, this compound can lead to toxic or adverse effects, including significant morphological and physiological changes. These threshold effects highlight the importance of careful dosage management in the application of this compound as an insecticide .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate the synthesis and degradation of biomolecules. It affects metabolic flux by altering the levels of metabolites involved in protein, lipid, and carbohydrate synthesis. This compound’s impact on these metabolic pathways can lead to a disruption in the normal biochemical processes, affecting the overall development and reproduction of treated insects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of this compound within specific cellular compartments. The distribution of this compound within the tissues can affect its overall efficacy and impact on the target organisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cells, leading to the disruption of normal biochemical processes and developmental pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenoxycarb is synthesized through a multi-step process:
Step 1: Reaction of cyclohexylamine with ethyl chloroformate to produce N-chloroethyl carbamate.
Step 2: The resulting N-chloroethyl carbamate is then reacted with 4-phenoxyphenol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fenoxycarb undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-phenoxyphenol and ethyl carbamate.
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis Products: 4-phenoxyphenol and ethyl carbamate.
Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.
Scientific Research Applications
Fenoxycarb has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study carbamate chemistry and its interactions with various reagents.
Biology: Employed in studies on insect physiology and development due to its role as a juvenile hormone analog.
Comparison with Similar Compounds
Methoprene: Another juvenile hormone analog used in pest control.
Pyriproxyfen: A juvenile hormone mimic with similar applications.
Comparison:
Uniqueness: Fenoxycarb is unique in its specific structure and mode of action. While Methoprene and Pyriproxyfen also mimic juvenile hormone, this compound’s chemical structure allows for different interaction dynamics with insect hormone receptors.
Effectiveness: this compound is particularly effective against a broad spectrum of pests and is known for its stability under various environmental conditions
This compound’s unique properties and broad applicability make it a valuable tool in pest management and scientific research.
Properties
IUPAC Name |
ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUFTIJOISQSKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032393 | |
Record name | Fenoxycarb | |
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Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB] | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxycarb | |
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URL | https://haz-map.com/Agents/5283 | |
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Flash Point |
224 °C (435 °F) | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C) | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.23 at 20 °C | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa) | |
Record name | Fenoxycarb | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Fenoxycarb | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
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Mechanism of Action |
Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ... | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from petroleum ether, Colorless to white crystals | |
CAS No. |
72490-01-8, 79127-80-3 | |
Record name | FENOXYCARB | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18150 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Fenoxycarb | |
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Record name | Fenoxycarb [BSI:ISO] | |
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Record name | Fenoxycarb | |
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Record name | Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate | |
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Record name | ethyl 2-(4-phenoxyphenoxy)ethylcarbamate | |
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Record name | FENOXYCARB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEN0LSV1G9 | |
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Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
53-54 °C | |
Record name | Fenoxycarb | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6635 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenoxycarb exert its effects on insects?
A1: this compound is a juvenile hormone analog (JHA) that mimics the action of natural juvenile hormones (JH). [, ] It disrupts the insect endocrine system by binding to JH receptors, leading to various developmental and reproductive abnormalities. [, , , ]
Q2: What are the specific downstream effects of this compound on insect development?
A2: this compound can induce a range of developmental abnormalities, including:
- Inhibition of metamorphosis: Prevents larvae from transitioning into pupae, leading to prolonged larval stages or the formation of larval-pupal intermediates. [, , , , , , , ]
- Deformed adults: Emergence of adults with malformed wings, exoskeletons, or reproductive organs. [, , , , , ]
- Overaging: Larvae may undergo supernumerary molts, exceeding the normal number of molts for their species. [, ]
Q3: How does this compound impact insect reproduction?
A3: this compound disrupts reproduction through several mechanisms:
- Reduced fecundity: Treated females may lay fewer eggs, or the eggs may be non-viable. [, , , , , ]
- Inhibited egg hatch: this compound can directly impact egg viability, preventing hatching even when applied to eggs laid by untreated females. [, , , ]
- Sterility in offspring: Treatment of either parent can lead to sterility in subsequent generations. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C17H19NO4 and a molecular weight of 301.34 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: While specific spectroscopic data is not detailed in the provided research, analytical techniques like high-performance liquid chromatography (HPLC) [] and gas chromatography-mass spectrometry (GC-MS) [] have been used for its characterization and quantification.
Q6: How does this compound perform in different formulations?
A6: this compound has been successfully formulated in various ways, including baits [, , ], topical applications [, , , , , , , , , ], and surface treatments. [, ] Its efficacy and stability may vary depending on the specific formulation and environmental conditions.
Q7: What is the residual activity of this compound?
A7: this compound exhibits residual activity for several weeks after application, which can contribute to its long-term control of insect populations. [, ] The duration of its efficacy depends on factors like formulation, application rate, and environmental conditions.
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